2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound that belongs to the thiazolidine family Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities
Preparation Methods
The synthesis of 2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of 2,4-thiazolidinedione with benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the thiazolidine ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Scientific Research Applications
2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid include:
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Exhibiting a range of biological activities, including anticancer and antimicrobial effects.
Properties
IUPAC Name |
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNYSPGLDGPDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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